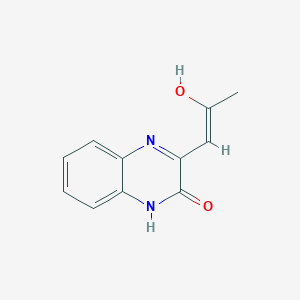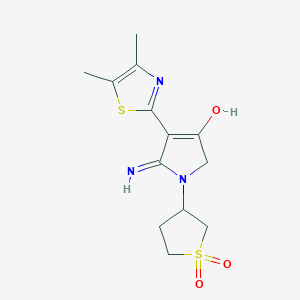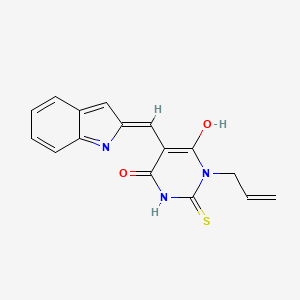
1'-(4-phenylcyclohexyl)-1,4'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-(4-phenylcyclohexyl)-1,4'-bipiperidine, commonly known as PCP, is a dissociative drug that was first synthesized in the 1950s. It is a white crystalline powder that is soluble in water and has a bitter taste. PCP is classified as a Schedule II drug in the United States, meaning that it has a high potential for abuse and dependence.
作用機序
PCP works by blocking the NMDA receptor, which leads to a disruption of the normal communication between neurons. This disruption can cause a range of effects, including hallucinations, delusions, and dissociation from reality. PCP also affects other neurotransmitter systems, including dopamine and serotonin, which can contribute to its psychoactive effects.
Biochemical and Physiological Effects:
PCP has a range of biochemical and physiological effects on the body. It can cause an increase in heart rate and blood pressure, as well as respiratory depression and hypothermia. PCP can also cause seizures, muscle rigidity, and loss of coordination. In addition, PCP has been shown to have neurotoxic effects on the brain, particularly in the hippocampus.
実験室実験の利点と制限
PCP has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form. PCP also has a well-characterized mechanism of action, which makes it useful for studying the effects of dissociative drugs on the brain. However, PCP also has several limitations. It is a Schedule II drug, which means that it is tightly regulated and can only be used in approved research settings. PCP also has a high potential for abuse and dependence, which can limit its use in research.
将来の方向性
There are several future directions for research on PCP. One area of interest is the development of new drugs that target the NMDA receptor, which could have therapeutic potential for a range of neurological and psychiatric disorders. Another area of research is the use of PCP as a tool for studying the neural basis of consciousness and the self. Finally, there is ongoing research on the long-term effects of PCP on the brain and behavior, particularly in relation to its potential for neurotoxicity and cognitive impairment.
合成法
The synthesis of PCP involves the reaction of piperidine and cyclohexanone in the presence of an acid catalyst. The resulting product is then reacted with phenylmagnesium bromide to form the final compound. The synthesis of PCP is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
PCP has been used in scientific research to study its effects on the brain and behavior. It has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. PCP has also been used to study the effects of dissociative drugs on the brain and behavior.
特性
IUPAC Name |
1-(4-phenylcyclohexyl)-4-piperidin-1-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2/c1-3-7-19(8-4-1)20-9-11-21(12-10-20)24-17-13-22(14-18-24)23-15-5-2-6-16-23/h1,3-4,7-8,20-22H,2,5-6,9-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYAWQLOSDUAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B6054008.png)
![[3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol](/img/structure/B6054012.png)

![[2-({3-chloro-4-[(4-methoxybenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6054047.png)
![1-(2-methoxyphenyl)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6054052.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B6054056.png)
![3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6054067.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B6054079.png)
![1,1'-{[3-(methylthio)propyl]imino}di(2-propanol)](/img/structure/B6054093.png)



![methyl 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6054120.png)